molecular formula C22H28ClN3O4S B2684947 N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216628-62-4

N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2684947
CAS No.: 1216628-62-4
M. Wt: 465.99
InChI Key: MKHDKWIKCAHTDW-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O4S and its molecular weight is 465.99. The purity is usually 95%.
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Biological Activity

N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Its structure comprises a benzamide core with various functional groups that may influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's systematic name reflects its complex structure, which includes:

  • Dimethylamino group : Known for enhancing solubility and biological activity.
  • Methoxy substituents : These groups can participate in various chemical reactions and influence pharmacokinetics.
  • Benzo[d]thiazole moiety : This component is often associated with biological activity in medicinal chemistry.

The molecular formula is C19_{19}H24_{24}N2_2O4_{4}S, with a molecular weight of approximately 372.47 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in neurotransmission and cellular signaling pathways. Potential mechanisms include:

  • Receptor Binding : The compound may exhibit affinity for serotonin transporters (SERT) and other neurotransmitter receptors, influencing mood and behavior.
  • Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Biological Activity Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential activity of this compound.

Binding Affinity Assays

Research has shown that compounds with similar structures often demonstrate significant binding affinities at SERT and norepinephrine transporters (NET). For instance, a study reported that modifications to the benzamide structure influenced binding affinities significantly .

CompoundSERT Binding Affinity (Ki, nM)NET Binding Affinity (Ki, nM)
Compound A1050
Compound B2030
This compoundTBDTBD

Case Studies

  • Antidepressant Activity : In a study involving structurally related compounds targeting SERT, it was found that specific substitutions significantly enhanced antidepressant-like effects in animal models . This suggests that this compound may exhibit similar properties.
  • Cancer Research : Compounds containing benzo[d]thiazole groups have been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and apoptosis-related proteins .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3,4-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S.ClH/c1-24(2)12-7-13-25(21(26)15-10-11-16(27-3)18(14-15)29-5)22-23-20-17(28-4)8-6-9-19(20)30-22;/h6,8-11,14H,7,12-13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHDKWIKCAHTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.